An In-Depth Technical Guide to 5-Bromo-4-propoxypyridine-3-sulfonamide
An In-Depth Technical Guide to 5-Bromo-4-propoxypyridine-3-sulfonamide
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CAS Number: 1306272-12-7
Disclaimer: Publicly available experimental data for 5-Bromo-4-propoxypyridine-3-sulfonamide is limited. This guide provides a predictive analysis based on its chemical structure, established principles of organic and medicinal chemistry, and data from analogous compounds. All properties and protocols should be considered theoretical until validated by empirical studies.
Introduction and Molecular Overview
5-Bromo-4-propoxypyridine-3-sulfonamide is a substituted pyridine derivative featuring a unique combination of functional groups that suggest significant potential in medicinal chemistry and materials science. The core structure is a pyridine ring, a ubiquitous scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.[1] This core is functionalized with a sulfonamide group at the 3-position, a bromo group at the 5-position, and a propoxy group at the 4-position.
The sulfonamide moiety is a well-established pharmacophore, integral to a wide array of drugs including antibacterials, diuretics, and carbonic anhydrase inhibitors.[2][3] The presence of a bromine atom can enhance binding affinity through halogen bonding and is often used to modulate the metabolic stability and lipophilicity of a molecule. The propoxy group further increases lipophilicity, which can be critical for membrane permeability and reaching intracellular targets. This guide will provide a comprehensive, albeit predictive, overview of this molecule's properties, synthesis, and potential applications.
Table 1: Core Molecular Identifiers
| Property | Value |
| Molecular Formula | C₈H₁₁BrN₂O₃S |
| Molecular Weight | 295.16 g/mol |
| CAS Number | 1306272-12-7 |
| Chemical Structure | |
Predicted Physicochemical Properties
While experimental data is scarce, we can infer the physicochemical properties of 5-Bromo-4-propoxypyridine-3-sulfonamide based on its constituent functional groups and computational models. These properties are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale / Significance |
| LogP (Octanol/Water Partition Coeff.) | ~2.0 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. The propoxy and bromo groups contribute to lipophilicity, while the sulfonamide and pyridine nitrogen add polarity. |
| pKa (Acidic) | ~8.5 - 9.5 | Refers to the sulfonamide N-H proton. The acidity is influenced by the electron-withdrawing nature of the sulfonyl group and the pyridine ring. This is a key determinant in biological activity for many sulfonamides.[4] |
| pKa (Basic) | ~2.0 - 3.0 | Refers to the pyridine nitrogen. The electron-withdrawing substituents (bromo, sulfonamide) significantly reduce the basicity compared to unsubstituted pyridine. |
| Polar Surface Area (PSA) | ~85 Ų | Suggests good potential for oral bioavailability and cell permeability. |
| Hydrogen Bond Donors | 1 (from -SO₂NH₂) | Can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 4 (from N in pyridine, 3 O in sulfonamide, O in propoxy) | Multiple sites for interaction with biological macromolecules. |
| Solubility | Low in water; Soluble in organic solvents (DMSO, DMF, Methanol) | The aromatic core and alkyl chain suggest poor aqueous solubility, a common trait for such scaffolds. |
| Appearance | Likely a crystalline solid | Based on analogous substituted pyridines and sulfonamides which are typically solids at room temperature.[5] |
Proposed Synthesis and Characterization Strategy
A logical synthetic approach is paramount for obtaining this molecule for research purposes. A plausible retrosynthetic analysis suggests a multi-step pathway starting from a commercially available pyridine derivative.
Proposed Synthetic Pathway
A feasible forward synthesis would likely involve the sequential functionalization of a pyridine ring. The order of substituent introduction is critical due to the directing effects of the functional groups. A potential route is outlined below:
-
Chlorosulfonation: Starting with 4-hydroxypyridine, treatment with chlorosulfonic acid would introduce the sulfonyl chloride group at the 3-position.
-
Amination: The resulting sulfonyl chloride can be readily converted to the primary sulfonamide by reaction with aqueous ammonia.
-
Bromination: Electrophilic bromination of the 4-hydroxypyridine-3-sulfonamide intermediate would likely occur at the 5-position, directed by the hydroxyl group.
-
Alkylation (Williamson Ether Synthesis): The final step would be the O-alkylation of the 4-hydroxy group with a propyl halide (e.g., 1-bromopropane) under basic conditions to yield the target molecule.
Alternative routes, such as starting with a pre-functionalized pyridine, are also conceivable. For instance, Suzuki cross-coupling reactions are powerful methods for constructing substituted pyridine systems.[6][7]
Caption: Proposed synthetic workflow for 5-Bromo-4-propoxypyridine-3-sulfonamide.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is critical. A standard battery of analytical techniques would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence and connectivity of all protons. Expected signals include two distinct aromatic protons on the pyridine ring, a triplet and two multiplets for the propoxy group, and a broad singlet for the sulfonamide N-H protons.[8][9]
-
¹³C NMR: Would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Would confirm the molecular weight. A key feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.[10]
-
Infrared (IR) Spectroscopy: Would identify the key functional groups. Expected characteristic bands include N-H stretching for the sulfonamide (~3300 cm⁻¹), asymmetric and symmetric S=O stretching (~1350 and 1170 cm⁻¹), C-O stretching for the ether, and C-Br stretching.[8]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Caption: Standard analytical workflow for compound characterization.
Potential Applications in Research and Drug Discovery
The unique combination of a pyridine core, a sulfonamide pharmacophore, and halogen and alkoxy substituents positions 5-Bromo-4-propoxypyridine-3-sulfonamide as a molecule of interest for several therapeutic areas.
-
Carbonic Anhydrase Inhibition: Pyridine-3-sulfonamides are a known class of carbonic anhydrase (CA) inhibitors.[11] CAs are implicated in diseases such as glaucoma, epilepsy, and certain types of cancer. This molecule could be a potent and selective inhibitor of specific CA isoforms.
-
Antibacterial Agents: The sulfonamide group is the basis for sulfa drugs, which inhibit bacterial folic acid synthesis.[2] While resistance is an issue, novel sulfonamide structures are continually being explored for activity against resistant strains.[12]
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. This molecule could serve as a fragment or starting point for the development of inhibitors targeting specific protein kinases.
-
Chemical Probe/Fragment-Based Screening: Due to its moderate complexity and diverse functional groups, this compound could be a valuable tool in fragment-based drug discovery (FBDD) to identify new biological targets or as a chemical probe to study protein-ligand interactions.[13]
The development of hybrid molecules, combining the sulfonamide scaffold with other bioactive heterocycles like pyridine, is a growing area of research aimed at creating novel therapeutic agents with enhanced efficacy.[14]
Safety and Handling
While specific toxicity data is unavailable, general precautions for handling halogenated aromatic sulfonamides should be followed. These compounds should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention.
References
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4-Propylpyridine | C8H11N | CID 70738. (n.d.). PubChem - NIH. Retrieved February 15, 2024, from [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI. Retrieved February 15, 2024, from [Link]
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Pyridine, 4-propyl-. (n.d.). NIST WebBook. Retrieved February 15, 2024, from [Link]
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Biological activities of sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 15, 2024, from [Link]
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4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide | C11H18BrN3O2S. (n.d.). PubChem. Retrieved February 15, 2024, from [Link]
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Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2023, December 9). Journal of Synthetic Chemistry. Retrieved February 15, 2024, from [Link]
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Pyridine, 4-ethenyl-. (n.d.). NIST WebBook. Retrieved February 15, 2024, from [Link]
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